Butyl carbamate

Übersicht

Beschreibung

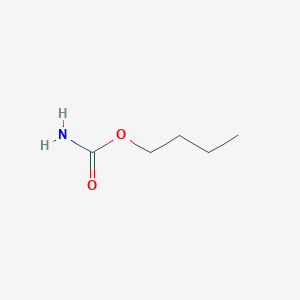

Butyl carbamate is an organic compound with the formula C5H11NO2 . It is also known by other names such as Carbamic acid, butyl ester; n-Butyl carbamate; USAF el-101; USAF fo-1 . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Synthesis Analysis

The synthesis of Butyl carbamate involves various chemical reactions. For instance, the thermal decomposition of carbamates can lead to isocyanate synthesis . The activation energy and the pre-exponential factor for isocyanate synthesis by the thermal decomposition of carbamates were determined .

Molecular Structure Analysis

The molecular structure of Butyl carbamate includes a butyl group attached to a carbamate moiety . This structure is available as a 2d Mol file or as a computed 3d SD file .

Chemical Reactions Analysis

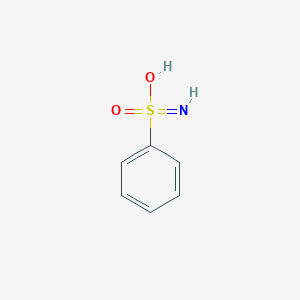

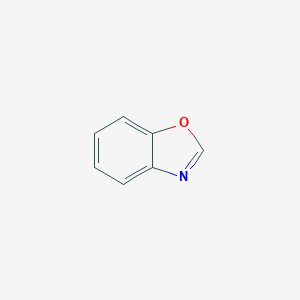

Butyl carbamates can undergo various chemical reactions. For example, they can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The tert-butanesulfinyl group in tert-butanesulfinyl imines can activate the imines for the addition of nucleophiles and can be cleaved after nucleophilic addition .

Physical And Chemical Properties Analysis

Butyl carbamates are generally stable under acidic conditions but can be deprotected under specific conditions, such as treatment with acid or fluoride sources. The presence of the carbamate group allows for further functionalization and transformation into other valuable chemical entities.

Wissenschaftliche Forschungsanwendungen

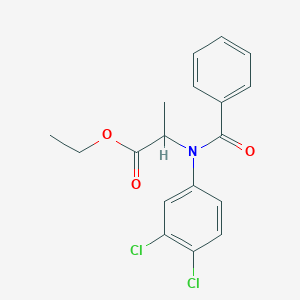

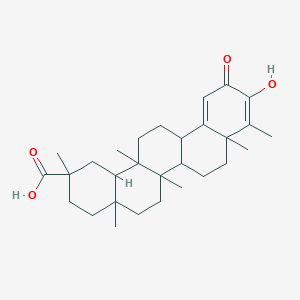

Drug Design and Medicinal Chemistry

The carbamate group, which includes Butyl carbamate, is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety .

Organic Synthesis

Organic carbamates, including Butyl carbamate, serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis .

Peptide Bond Surrogate

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry. This is mainly due to their chemical stability and capability to permeate cell membranes .

Modulation of Biological Properties

Another unique feature of carbamates is their ability to modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .

Prodrug Design

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Agricultural Chemicals

Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides .

Chemical and Paint Industry

They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .

Synthesis of N-Boc-Protected Anilines

Butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Wirkmechanismus

Target of Action

Butyl carbamate, like other carbamates, primarily targets enzymes or receptors in the body. It is specifically designed to make drug-target interactions through its carbamate moiety . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Mode of Action

Butyl carbamate interacts with its targets by modulating inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This interaction results in changes in the function of the target enzymes or receptors.

Biochemical Pathways

For instance, they have been implicated in the modulation of immune response, potentially leading to diseases such as hypersensitivity reactions, some autoimmune diseases, and cancers .

Pharmacokinetics

The pharmacokinetics of butyl carbamate involve its absorption, distribution, metabolism, and excretion (ADME). Carbamates, including butyl carbamate, are known for their chemical stability and capability to permeate cell membranes . This contributes to their bioavailability. Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Result of Action

The molecular and cellular effects of butyl carbamate’s action depend on the specific targets and pathways it affects. In general, carbamates can initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity . They may induce mutations in genes coding for immunoregulatory factors and modify immune tolerance .

Zukünftige Richtungen

Future research directions include the relationship between Butyl carbamate pesticide exposure, dysregulation of the immune system and predisposition to different types of cancers, allergies, autoimmune and infectious diseases . Further studies are needed to understand the basis of cancer immune evasion .

Eigenschaften

IUPAC Name |

butyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKTUOZKZKCGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060462 | |

| Record name | Carbamic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Soluble in water (25.8 g/L at 37 deg C); [HSDB] | |

| Record name | n-Butyl carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

204 °C (WITH DECOMP) | |

| Record name | N-BUTYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, slightly soluble in chloroform., In water, 2.58X10+4 mg/l at 37 °C. | |

| Record name | N-BUTYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.15 [mmHg] | |

| Record name | n-Butyl carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PRISMS | |

CAS RN |

592-35-8 | |

| Record name | Butyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY8I82AJS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

53 °C | |

| Record name | N-BUTYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

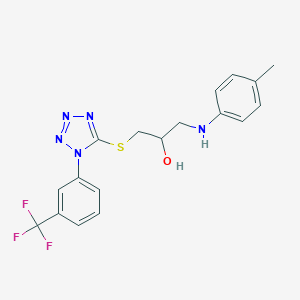

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of butyl carbamate?

A1: Butyl carbamate has the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol [].

Q2: What spectroscopic techniques are used to characterize butyl carbamate?

A2: Researchers commonly employ techniques like Fourier Transform Microwave Spectroscopy (FTMW), Infrared Reflection-Absorption Spectroscopy (IRAS), X-ray Photoelectron Spectroscopy (XPS), and Near-Edge X-ray Absorption Fine Structure Spectroscopy (NEXAFS) to elucidate the structure and properties of butyl carbamate [, ]. For example, FTMW has been used to determine the conformational preferences of butyl carbamate in the gas phase, revealing the presence of both extended and folded conformations stabilized by weak intramolecular hydrogen bonding [].

Q3: How does butyl carbamate perform as a pore inducer in grinding wheels?

A3: Butyl carbamate proves to be an efficient pore inducer when extracted with supercritical CO2, leading to highly porous vitrified bonded grinding wheels. This technique offers advantages over conventional methods, yielding wheels with improved grinding performance, particularly at high metal removal rates [].

Q4: Can you explain the role of butyl carbamate in improving the thermal aging characteristics of Kraft insulating paper?

A4: n-Butyl carbamate has been explored as an additive to enhance the thermal stability of Kraft paper, a crucial material for insulation in oil-immersed equipment like transformers. Studies indicate that n-butyl carbamate modification effectively improves the thermal aging resistance of Kraft paper without contaminating the transformer oil [].

Q5: Is there any catalytic application of butyl carbamate in organic synthesis?

A5: While butyl carbamate is not a catalyst itself, it plays a crucial role as an additive in certain reactions. For instance, it promotes the formation of the desired tert-butyl carbamate product in a modified Curtius reaction using diphenyl phosphorazidate (DPPA), thereby improving the reaction's efficiency and yield [].

Q6: How does the length of the alkyl chain in alkyl carbamates relate to their antibacterial activity?

A6: Research suggests a correlation between the length of the alkyl chain replacing one -NH2 group in urea and the resulting antibacterial activity of alkyl carbamates. Specifically, increasing the number of carbon atoms in the alkyl chain, as seen in butyl carbamate compared to shorter chain analogs, leads to an augmentation in antibacterial activity [].

Q7: What are the known toxicological effects of butyl carbamate?

A7: While specific toxicological data on butyl carbamate might be limited, studies on related carbamates, like ethyl carbamate (urethane), indicate potential carcinogenic effects [, , ]. Researchers have investigated the metabolic pathways of urethane and other alkyl carbamates, including butyl carbamate, to understand their potential toxicity. These studies revealed that N-hydroxylation is a significant metabolic pathway for these compounds, potentially leading to the formation of reactive metabolites [, ].

Q8: What is known about the environmental impact of butyl carbamate and its degradation?

A10: While specific information regarding the environmental impact of butyl carbamate might be limited, research on the use of supercritical CO2 for its extraction in industrial processes, like grinding wheel production, highlights the potential for environmentally friendly applications. This method minimizes the use of harmful solvents and promotes sustainability [, ].

Q9: How does research on butyl carbamate contribute to our understanding of similar molecules?

A11: Studying butyl carbamate provides valuable insights into the structure, properties, and potential applications of a broader class of carbamate compounds. This knowledge contributes to diverse fields, including pharmaceutical development, materials science, and green chemistry, highlighting the significance of cross-disciplinary research and collaboration [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B165852.png)